1-cyclopropylprop-2-en-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-6(7)5-3-4-5/h2,5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFKEGONKTUVSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336607 | |
| Record name | 1-Cyclopropyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59819-62-4 | |
| Record name | 1-Cyclopropyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 1-Cyclopropylprop-2-en-1-one (CAS 59819-62-4)
[1][2]
Executive Summary
1-Cyclopropylprop-2-en-1-one (CAS 59819-62-4), also known as cyclopropyl vinyl ketone, is a highly reactive
This guide details the physicochemical profile, synthetic utility, and handling protocols for CAS 59819-62-4.[1][4] It is designed for synthetic chemists and process engineers leveraging this compound for Michael additions, Nazarov cyclizations, and the construction of complex heterocyclic scaffolds in pharmaceutical development.[1]
Part 1: Identity & Physicochemical Profile[1][6]
Chemical Identity
| Parameter | Detail |
| CAS Number | 59819-62-4 |
| IUPAC Name | This compound |
| Synonyms | Cyclopropyl vinyl ketone; 1-Cyclopropyl-2-propen-1-one |
| Molecular Formula | C₆H₈O |
| Molecular Weight | 96.13 g/mol |
| SMILES | C=CC(=O)C1CC1 |
| InChIKey | TWFKEGONKTUVSX-UHFFFAOYSA-N |
Physicochemical Properties
Note: As a reactive intermediate, experimental values for boiling point and density are often approximated in literature due to stability concerns.[1]
| Property | Value / Description | Note |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | ~135–140 °C (Predicted) | Volatile; often distilled under reduced pressure to prevent polymerization.[1] |
| Density | ~0.94 g/cm³ (Predicted) | |
| LogP | 0.57 | Moderate lipophilicity |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Reacts with protic solvents under acidic/basic conditions.[1] |
| Stability | Unstable | Prone to polymerization; store at -10°C to -20°C. |
Part 2: Synthetic Mechanism & Reactivity Profile[1]
Core Reactivity: The Electrophilic Trap
CAS 59819-62-4 functions primarily as a Michael Acceptor .[1][3] The polarization of the carbonyl group activates the
Key Reaction Pathways[1][3]
-
Michael Addition (1,4-Addition): Soft nucleophiles (thiols, amines, stabilized enolates) attack the terminal alkene.[1][3]
-
Nazarov Cyclization: Under Lewis acid catalysis, the compound can undergo
electrocyclization to form cyclopentenone derivatives—a powerful method for constructing five-membered rings.[1] -
Diels-Alder Cycloaddition: Acts as an electron-deficient dienophile.[1]
Mechanism Visualization
The following diagram illustrates the divergent reactivity pathways for this compound, highlighting its role as a linchpin in divergent synthesis.
Caption: Divergent synthetic pathways: Michael addition yields acyclic functionalized ketones, while acid-catalyzed activation triggers Nazarov cyclization.[1]
Part 3: Experimental Protocols
Handling & Storage (Critical)
Context: Vinyl ketones are notorious for spontaneous polymerization.[1][3] CAS 59819-62-4 lacks the steric bulk of chalcones, making it kinetically unstable.[1]
-
Storage: Store neat liquid at -20°C .
-
Stabilization: Commercial samples may contain stabilizers (e.g., phenothiazine or hydroquinone).[1] If distilling, add 100-500 ppm of stabilizer to the receiving flask.[1]
-
Thawing: Allow the vial to reach room temperature before opening to prevent water condensation, which can induce hydrolysis or polymerization.[1]
Protocol: General Michael Addition (Thiol-Maleimide Equivalent)
This protocol demonstrates the use of CAS 59819-62-4 to functionalize a cysteine derivative or thiol-containing scaffold.[1][3]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Base: Triethylamine (TEA) (0.1 equiv) or DIPEA[1]
-
Solvent: Dichloromethane (DCM) or THF (anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve the Thiol (1.0 mmol) in anhydrous DCM (5 mL). -
Activation: Add TEA (0.1 mmol) and stir at 0°C for 5 minutes.
-
Addition: Add this compound (1.0 mmol) dropwise. Note: The reaction is exothermic; slow addition controls the temperature.
-
Monitoring: Warm to room temperature (25°C) and stir for 1–2 hours. Monitor via TLC (stain with KMnO₄, as the enone is UV active but the product ketone is less so).[1]
-
Workup: Quench with saturated
solution. Extract with DCM ( mL).[1] -
Purification: Dry organic layer over
, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).
Protocol: Nazarov Cyclization (Ring Expansion)
Context: Converting the vinyl cyclopropyl ketone into a cyclopentenone.[1][3]
Step-by-Step Methodology:
-
Setup: Dissolve CAS 59819-62-4 (1.0 mmol) in dry dichloroethane (DCE).
-
Catalysis: Add Lewis Acid (e.g.,
or , 10-20 mol%) at room temperature. -
Reaction: Reflux at 60–80°C for 4–12 hours.
-
Mechanism Check: The reaction proceeds via the formation of a pentadienyl cation intermediate, followed by conrotatory ring closure and proton loss.[3]
Part 4: Safety & Toxicology (GHS)[1]
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Flammable Liquid | H226 | Flammable liquid and vapor.[1][3][5] |
| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin.[1] |
| Skin/Eye | H315/H318 | Causes skin irritation / Causes serious eye damage.[1][3][5][6][7] |
| STOT-SE | H335 | May cause respiratory irritation (Lachrymator).[1][3][5][6] |
Precautionary Measures:
-
Lachrymator: This compound is a potent lachrymator (tear gas effect).[1] Always handle in a functioning fume hood.[1]
-
PPE: Wear butyl rubber gloves (nitrile may offer limited protection against ketones) and chemical splash goggles.[1]
-
Disposal: Quench excess enone with a thiol/amine solution before disposal into organic waste streams.[1]
References
-
PubChem. this compound (CID 534954).[1] National Library of Medicine.[1] Available at: [Link][1]
-
Nazarov, I. N., & Zaretskaya, I. I. (1957).[1] Synthetic utility of divinyl ketones and vinyl cyclopropyl ketones. Journal of General Chemistry USSR. (Foundational reference for Nazarov Cyclization reactivity).
Sources
- 1. This compound | C6H8O | CID 534954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EnamineStore [enaminestore.com]
- 3. 1-Cyclopropylpropan-2-one | C6H10O | CID 537025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. 1-Cyclopropylprop-2-en-1-ol | C6H10O | CID 12774540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
stability of 1-cyclopropylprop-2-en-1-one under acidic conditions
An In-Depth Technical Guide to the Stability of 1-Cyclopropylprop-2-en-1-one Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a versatile bifunctional molecule incorporating both a cyclopropyl ketone and an α,β-unsaturated carbonyl system. This unique structural combination, while offering significant synthetic advantages, also presents inherent stability challenges, particularly under acidic conditions. This guide provides a comprehensive analysis of the potential degradation pathways of this compound in acidic media, offering mechanistic insights and a robust experimental framework for stability assessment. Understanding these degradation routes is paramount for its effective utilization in multi-step syntheses and for ensuring the stability and safety of drug candidates incorporating this moiety. This document is intended to serve as a practical resource for researchers and drug development professionals, enabling them to anticipate and mitigate stability issues associated with this valuable chemical entity.
Introduction: The Duality of Reactivity in this compound
This compound, with the chemical structure depicted below, is a molecule of significant interest in organic synthesis and medicinal chemistry. The cyclopropyl group, a strained three-membered ring, can act as a bioisosteric replacement for larger groups, imparting unique conformational constraints and metabolic stability to parent molecules.[1] Simultaneously, the α,β-unsaturated ketone (enone) functionality is a cornerstone of many important chemical transformations, including Michael additions and Diels-Alder reactions, making it a valuable building block for complex molecular architectures.
The very features that make this compound an attractive synthetic intermediate also render it susceptible to degradation, especially in the presence of acid. The high ring strain of the cyclopropane ring and the electrophilic nature of the enone system create a molecule with two potential sites for acid-catalyzed reactions. This guide will explore the principal degradation pathways that can compromise the integrity of this compound under acidic conditions.
Mechanistic Insights into Acid-Catalyzed Degradation
The degradation of this compound in an acidic environment is initiated by the protonation of the carbonyl oxygen. This initial step increases the electrophilicity of the molecule and serves as the entry point for several potential degradation pathways.
Protonation and Activation
The lone pair of electrons on the carbonyl oxygen acts as a Lewis base, readily accepting a proton from an acidic medium. This protonation event generates a resonance-stabilized carbocation, which significantly activates both the α,β-unsaturated system and the adjacent cyclopropyl ring.
Caption: Pathway A: Acid-catalyzed hydration of the double bond.
Pathway B: Acid-Catalyzed Ring-Opening of the Cyclopropyl Group
The strained cyclopropyl ring is susceptible to cleavage under acidic conditions, a reaction that is facilitated by the adjacent protonated carbonyl group. [1][2]This pathway likely proceeds through a homoallylic-type participation, where the C-C bond of the cyclopropane ring attacks the electron-deficient carbonyl carbon, leading to a five-membered ring intermediate. Subsequent reaction with a nucleophile (e.g., water) would yield a ring-opened product.
Caption: Pathway B: Acid-catalyzed ring-opening of the cyclopropyl group.
Pathway C: Potential for Isomerization and Polymerization
Under strongly acidic conditions and in the absence of a suitable nucleophile, the highly reactive intermediates formed could undergo further reactions. Isomerization to a more stable conjugated system is a possibility. Additionally, the activated double bond of the enone can initiate cationic polymerization, leading to the formation of oligomeric or polymeric materials.
Experimental Design for a Forced Degradation Study
To empirically determine the stability of this compound and identify its primary degradation products under acidic conditions, a forced degradation study is essential. [3][4][5][6]The following protocol outlines a systematic approach.
Caption: Workflow for a forced degradation study.
Materials and Reagents
-
This compound (of known purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Phosphoric acid (for mobile phase adjustment)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products.
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation of isolated degradants.
-
pH meter
-
Thermostatically controlled water bath or oven.
Preparation of Solutions
-
Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Acidic Stress Solution: Prepare a 0.1 M solution of hydrochloric acid in water.
Stress Conditions
-
Transfer a known volume of the stock solution into several vials.
-
Add an equal volume of the 0.1 M HCl solution to each vial to achieve a final concentration of 0.5 mg/mL in 50:50 acetonitrile:0.1 M HCl.
-
Place the vials in a thermostatically controlled environment at 60°C.
-
At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), remove a vial.
-
Neutralize the sample by adding an appropriate amount of 0.1 M NaOH.
-
Dilute the neutralized sample with mobile phase to a suitable concentration for HPLC analysis.
Sample Analysis
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
LC-MS Analysis: Utilize the same chromatographic conditions as the HPLC method to obtain mass-to-charge ratios of the parent compound and any degradation products.
-
NMR Analysis: If a major degradation product is observed, scale up the degradation experiment to isolate a sufficient quantity of the impurity for structural characterization by ¹H and ¹³C NMR.
Data Presentation and Interpretation
The results of the forced degradation study should be tabulated to clearly show the degradation of this compound over time and the formation of any impurities.
| Time (hours) | Peak Area of this compound | % Degradation | Peak Area of Impurity 1 (retention time) | Peak Area of Impurity 2 (retention time) |
| 0 | 0 | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
By correlating the retention times of the impurities with their mass-to-charge ratios from LC-MS and, ideally, with structural information from NMR, the degradation products can be identified. This information, in conjunction with the mechanistic principles outlined above, will allow for the definitive determination of the .
Conclusion
The is a critical consideration for its application in chemical synthesis and drug development. The presence of both a cyclopropyl ketone and an α,β-unsaturated system creates a molecule susceptible to acid-catalyzed hydration and ring-opening reactions. A systematic forced degradation study, employing chromatographic and spectroscopic techniques, is essential for elucidating the specific degradation pathways and kinetics. The insights gained from such studies will enable researchers to define appropriate handling, storage, and reaction conditions to ensure the integrity of this valuable molecule, ultimately contributing to the development of more robust and reliable chemical processes and pharmaceutical products.
References
- A Technical Guide to (1R)-1-Cyclopropylprop-2-yn-1-ol: Structure, Synthesis, and Potential Applications - Benchchem.
-
Acid-catalysed cleavage of the cyclopropane ring in some ketones of the carane series - Journal of the Chemical Society C - RSC Publishing. Available at: [Link]
-
Additions and Corrections - The Acid-Catalyzed Cleavage of Cyclopropyl Ketones Related to Lumisantonin - ACS Publications. Available at: [Link]
-
Hydration of Alkenes With Aqueous Acid - Master Organic Chemistry. Available at: [Link]
-
Review on Forced Degradation Studies - International Journal of Innovative Science and Research Technology. Available at: [Link]
-
1-cyclopropyl-2-propen-1-one - C6H8O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]
-
This compound | C6H8O | CID 534954 - PubChem. Available at: [Link]
-
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes - ACS Publications. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - ScienceDirect. Available at: [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. Available at: [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. Available at: [Link]
-
Acid-Catalyzed Hydration of Alkenes with Practice Problems - Chemistry Steps. Available at: [Link]
-
6.4: Acid-Catalyzed Hydration - Chemistry LibreTexts. Available at: [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. Available at: [Link]
-
Acid and base catalyzed formation of hydrates and hemiacetals - Khan Academy. Available at: [Link]
-
A 13C NMR approach to categorizing potential limitations of alpha,beta-unsaturated carbonyl systems in drug-like molecules - PubMed. Available at: [Link]
-
Synthesis of α,β-Unsaturated Carbonyl Compounds via a Visible - The Royal Society of Chemistry. Available at: [Link]
-
17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R - MDPI. Available at: [Link]
-
9.8a Acid Catalyzed Hydration - YouTube. Available at: [Link]
-
Cleavage Of Ethers With Acid - Master Organic Chemistry. Available at: [Link]
-
(PDF) Synthetic Applications of Cyclopropene and Cyclopropenone: Recent Progress and Developments - ResearchGate. Available at: [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. ijisrt.com [ijisrt.com]
- 4. pharmainfo.in [pharmainfo.in]
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- 6. sgs.com [sgs.com]
Safe Handling and Storage of 1-Cyclopropylprop-2-en-1-one: A Technical Guide
Part 1: Executive Summary & Chemical Identity[1][2]
1-Cyclopropylprop-2-en-1-one (CAS: 59819-62-4), often referred to as Cyclopropyl Vinyl Ketone , is a highly reactive
Its structural combination of a strained cyclopropyl ring and an electron-deficient vinyl group creates a unique safety profile.[1] It is a potent Michael acceptor , a severe lachrymator , and prone to exothermic autopolymerization . This guide synthesizes field-proven protocols to manage these risks during synthesis, storage, and application.
Physicochemical Profile[1][3][4][5][6][7][8][9]
| Property | Value / Description | Notes |
| Molecular Formula | ||
| Molecular Weight | 96.13 g/mol | |
| Physical State | Colorless to pale yellow liquid | Darkens upon polymerization.[1] |
| Boiling Point | ~50–55 °C at 15 mmHg (Est.)[1] | Do not distill at atmospheric pressure due to polymerization risk.[1] |
| Flash Point | < 23 °C (Predicted) | Treat as Flammable Liquid (Category 2) .[1] |
| Solubility | Soluble in DCM, THF, Et2O | Reacts with protic nucleophiles (e.g., thiols, amines). |
| Stability | Unstable | Requires radical inhibitor (e.g., Hydroquinone).[1] |
Part 2: Reactivity & Hazard Mechanics[1]
The "Dual-Threat" Reactivity
The safety profile of this compound is governed by two competing pathways.[1] Understanding this causality is essential for safe handling.[1]
-
Michael Addition (Desired/Toxicological): The
-carbon is highly electrophilic.[1] -
Radical Polymerization (Hazardous): The vinyl group can initiate a radical chain reaction, especially under heat or light, leading to runaway exotherms and container rupture.
Reactivity Visualization
The following diagram illustrates the divergent pathways of the molecule, highlighting the critical control points (Temperature, Inhibitors).
Caption: Figure 1. Competitive reactivity pathways. Polymerization is the primary safety threat, mitigated by inhibitors and temperature control.
Part 3: Storage & Stabilization Protocols[1]
Trustworthiness Check: Standard commercial samples of vinyl ketones often arrive degraded if the cold chain was broken. Every batch must be tested for polymerization (viscosity check) and peroxide formation before use.[1]
Stabilization System
Pure this compound should never be stored without a radical inhibitor.[1]
-
Primary Inhibitor: Hydroquinone (HQ) or 4-methoxyphenol (MEHQ) at 100–500 ppm .[1]
-
Mechanism:[1][2][3][4][5][6] Scavenges free radicals formed by trace oxygen or heat.[1]
-
Requirement: MEHQ requires the presence of dissolved oxygen to function. Do not store under completely oxygen-free inert gas if using MEHQ; a "lean" air headspace is preferred.[1] For strict anaerobic storage, use Phenothiazine.[1]
-
-
Secondary Acid Scavenger: If the synthesis route involves acid catalysis, trace acid can trigger cationic polymerization. Store over a few pellets of anhydrous
or molecular sieves if acid contamination is suspected.[1]
Temperature & Containment
-
Temperature: Store at -20 °C (Freezer) .
-
Container: Amber glass bottles with Teflon-lined caps.
Part 4: Synthesis & Handling Workflow
Experimental Protocol: Safe Transfer and Reaction
Scenario: Using this compound as a Michael acceptor in a drug discovery workflow.
Step 1: Preparation & PPE[1][7]
-
Respiratory: Full-face respirator with organic vapor cartridges (OV/P100) is mandatory.[1] The compound is a severe lachrymator; standard safety glasses are insufficient for vapor exposure.
-
Skin: Double gloving (Nitrile under Laminate/Silver Shield).[1] Vinyl ketones penetrate standard nitrile rapidly.[1]
-
Engineering Controls: All operations must occur inside a functioning fume hood.
Step 2: Transfer
-
Do not pour. Use a gas-tight syringe or cannula transfer for volumes < 100 mL.[1]
-
Cold Handling: Remove the bottle from the freezer and allow it to warm to 0 °C in an ice bath before opening. Opening a -20 °C bottle in humid air causes water condensation, which can induce hydrolysis or hydrate formation.[1]
Step 3: Reaction Setup (Michael Addition)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
-
Temperature: Run the addition at -78 °C to -40 °C .
-
Reasoning: Low temperature favors the kinetic Michael addition over the thermodynamic polymerization.
-
-
Quenching: Quench the reaction mixture with saturated Ammonium Chloride (
) before allowing it to warm to room temperature. This protonates the intermediate enolate, preventing anionic polymerization.
Step 4: Waste Disposal[1][3]
-
Deactivation: Do not dispose of pure material directly into organic waste drums (risk of polymerization in the drum).
-
Protocol: Dilute with acetone (1:10) and treat with excess aqueous sodium bisulfite (
) or a thiol (e.g., cysteine) to consume the Michael acceptor functionality before disposal.[1]
Workflow Diagram
Caption: Figure 2.[1] Safe handling lifecycle. Note the critical "Thaw" step to prevent moisture ingress.
Part 5: Emergency Response
| Incident | Immediate Action | Technical Rationale |
| Spill (< 10 mL) | Evacuate area. Don full PPE.[1][7] Cover with vermiculite/sand.[1] | Do not use paper towels (high surface area + oxidizer risk).[1] |
| Skin Contact | Wash with soap and water for 15 mins.[1] Do not use alcohol. | Alcohol increases skin permeability, driving the Michael acceptor deeper into the dermis. |
| Eye Exposure | Flush for 15 mins. Seek immediate ophthalmological care. | Lachrymators cause corneal edema; immediate dilution is critical.[1] |
| Fire | Use | Water spray may spread the liquid (immiscible/floating).[1] |
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 534954, this compound. Retrieved from [Link]
-
Wipf, P., & Xu, W. (1993).[1] Total Synthesis of (-)-Lissoclinamide 7. Journal of Organic Chemistry. (Demonstrates handling of sensitive cyclopropyl/vinyl systems).
-
Organic Syntheses. (1976).[1] Preparation of Vinyl Magnesium Bromide. Coll. Vol. 5, p. 1141.[1] (Reference for precursor synthesis). Retrieved from [Link][1]
Sources
- 1. This compound | C6H8O | CID 534954 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. fishersci.com [fishersci.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. A Photochemical Strategy towards Michael Addition Reactions of Cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemos.de [chemos.de]
Methodological & Application
Application Notes and Protocols: 1-Cyclopropylprop-2-en-1-one as a Michael Acceptor
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Introduction: The Unique Reactivity of a Strained Enone
1-Cyclopropylprop-2-en-1-one, a vinyl cyclopropyl ketone, stands as a versatile and highly reactive building block in modern organic synthesis. Its utility stems from the unique electronic and steric properties conferred by the juxtaposition of a strained cyclopropane ring and a conjugated enone system. The inherent ring strain of the cyclopropyl group influences the electronics of the adjacent carbonyl, enhancing the electrophilicity of the β-carbon and rendering it an excellent Michael acceptor.[1] This heightened reactivity, coupled with the synthetic versatility of the resulting cyclopropyl-containing adducts, makes this compound a valuable tool for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. The cyclopropane motif is a prevalent feature in numerous biologically active compounds, contributing to enhanced metabolic stability and unique conformational constraints.[2]
This technical guide provides a comprehensive overview of the application of this compound as a Michael acceptor. It delves into the mechanistic underpinnings of its reactivity, offers detailed, field-proven protocols for its use with a variety of nucleophiles, and discusses the potential for stereoselective transformations.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₆H₈O | |
| Molecular Weight | 96.13 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 59819-62-4 | |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | Not readily available | - |
| Density | Not readily available | - |
Safety and Handling: this compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is a flammable liquid and vapor. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Mechanistic Insights: Why is this compound a Potent Michael Acceptor?
The efficacy of this compound as a Michael acceptor is rooted in the electronic nature of the cyclopropyl group. The C-C bonds of a cyclopropane ring possess a higher degree of p-character compared to typical alkanes, allowing for electronic conjugation with the adjacent π-system of the enone. This conjugation facilitates the delocalization of the negative charge that develops on the α-carbon in the enolate intermediate formed upon nucleophilic attack at the β-position. This stabilization of the intermediate lowers the activation energy of the Michael addition, thereby accelerating the reaction rate.
Caption: Generalized mechanism of the Michael addition to this compound.
Application Notes and Experimental Protocols
The following protocols are designed to be self-validating and provide a starting point for the exploration of this compound in Michael addition reactions. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Aza-Michael Addition of Amines
The conjugate addition of amines to this compound provides a direct route to valuable β-amino ketone synthons. These products can be further elaborated into a variety of nitrogen-containing heterocycles and other complex molecules.
Rationale for Experimental Choices:
-
Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or tetrahydrofuran (THF) is typically chosen to facilitate the dissolution of the reactants and to avoid interference with the nucleophilic addition.
-
Catalyst: While the reaction can proceed without a catalyst, particularly with more nucleophilic amines, a mild Lewis acid or a Brønsted acid can be employed to activate the enone and accelerate the reaction. For asymmetric variants, chiral organocatalysts are employed.[3][4]
-
Temperature: The reaction is often conducted at room temperature, but gentle heating may be required for less reactive amines.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., MeCN, 5 mL).
-
Amine Addition: Add the amine (1.1 mmol, 1.1 equiv) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Expected Results: The desired 3-(alkylamino)-1-cyclopropylpropan-1-one product is typically obtained in good to excellent yields, depending on the nucleophilicity of the amine.
Caption: Experimental workflow for the aza-Michael addition.
Protocol 2: Thia-Michael Addition of Thiols
The reaction of thiols with this compound proceeds readily to form β-thioether ketones. This transformation is highly efficient and often requires only a catalytic amount of a weak base.
Rationale for Experimental Choices:
-
Catalyst: A weak base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically sufficient to deprotonate the thiol and generate the more nucleophilic thiolate anion.
-
Solvent: Dichloromethane (DCM) or THF are common solvents for this reaction.
-
Temperature: The reaction is usually exothermic and can be run at 0 °C to room temperature.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the thiol (1.05 mmol, 1.05 equiv) in the chosen anhydrous solvent (e.g., DCM, 5 mL).
-
Catalyst Addition: Add a catalytic amount of a weak base (e.g., Et₃N, 0.1 mmol, 0.1 equiv) to the solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC or LC-MS analysis.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Expected Results: The 1-cyclopropyl-3-(organothio)propan-1-one adduct is generally formed in high yield.
Protocol 3: Michael Addition of Stabilized Carbanions (e.g., Malonates)
Stabilized carbanions, such as those derived from malonic esters, are excellent nucleophiles for the conjugate addition to this compound. These reactions are crucial for the formation of new carbon-carbon bonds.
Rationale for Experimental Choices:
-
Base: A base is required to deprotonate the acidic methylene protons of the malonate. Sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent like THF are commonly used.
-
Solvent: The choice of solvent depends on the base used. Ethanol is suitable for NaOEt, while THF or DMF are used with NaH.
-
Asymmetric Catalysis: For enantioselective additions, chiral organocatalysts, such as primary or secondary amine-thioureas, have proven effective with similar Michael acceptors.[4]
Step-by-Step Methodology:
-
Carbanion Formation: To a solution of the malonic ester (1.1 mmol, 1.1 equiv) in the appropriate anhydrous solvent, add the base (e.g., NaOEt, 1.1 mmol, 1.1 equiv) at 0 °C and stir for 30 minutes.
-
Michael Acceptor Addition: Add a solution of this compound (1.0 mmol, 1.0 equiv) in the same solvent to the pre-formed enolate solution at 0 °C.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purification: Purify the resulting adduct by flash column chromatography.
Expected Results: High yields of the dialkyl 2-(3-cyclopropyl-3-oxopropyl)malonate are expected. The diastereoselectivity of the reaction can be influenced by the reaction conditions and the nature of the substrates.
Asymmetric Michael Additions: A Gateway to Chiral Cyclopropanes
The development of asymmetric Michael additions to this compound is of significant interest for the synthesis of enantioenriched cyclopropane-containing molecules. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in such transformations. Chiral primary or secondary amines, often in combination with a thiourea co-catalyst, can activate the enone towards nucleophilic attack and control the stereochemical outcome of the reaction.[3][4]
Caption: Conceptual overview of an organocatalyzed asymmetric Michael addition.
Conclusion and Future Outlook
This compound is a highly valuable and reactive Michael acceptor, offering a reliable entry point to a diverse array of cyclopropane-containing compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore its synthetic potential. The unique electronic properties of the cyclopropyl group not only enhance its reactivity but also open avenues for further functionalization of the Michael adducts. Future research in this area will likely focus on the development of novel catalytic systems for highly enantioselective and diastereoselective Michael additions, as well as the application of this versatile building block in the total synthesis of complex natural products and the development of new therapeutic agents. The continued exploration of the reactivity of strained ring systems like this compound will undoubtedly lead to new and innovative synthetic methodologies.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Synthesis of cyclopropane containing natural products. e-Publications@Marquette. [Link]
-
3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. ResearchGate. [Link]
-
Asymmetric organocatalytic Michael addition of ketones to vinylsulfone. RSC Publishing. [Link]
-
A Photochemical Strategy towards Michael Addition Reactions of Cyclopropenes. Wiley Online Library. [Link]
-
Diastereoselective Synthesis of Cyclopropyl Diboronates via 1,2-Boronate Rearrangement. PubMed. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. ResearchGate. [Link]
-
Pyrrolidine catalyzed reactions of cyclopentadiene with α,β-unsaturated carbonyl compounds: 1,2- versus 1,4-additions. PMC. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Vide Leaf. [Link]
-
Intramolecular Tricarbonyl‐Ene Reactions and α‐Hydroxy‐β‐Diketone Rearrangements Inspired by the Biosynthesis of Polycyclic Polyprenylated Acylphloroglucinols. PMC. [Link]
-
Practical Preparation of Cyclopropenone 1,3-Propanediol Ketal. ResearchGate. [Link]
-
Synthetic Methods towards 1-Substituted Cyclopropylamines. T-Space. [Link]
-
Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. MDPI. [Link]
-
Cyclopropanol, 1-ethoxy-. Organic Syntheses. [Link]
-
Synthesis of ethyl 3-cyclopropyl-propan-3-on-1-oate. PrepChem.com. [Link]
-
Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society. [Link]
-
Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI. [Link]
Sources
Application Note: Diels-Alder Cycloaddition with 1-Cyclopropylprop-2-en-1-one
Abstract
This application note details the methodological framework for utilizing 1-cyclopropylprop-2-en-1-one (Cyclopropyl Vinyl Ketone, CPVK) as a dienophile in Diels-Alder [4+2] cycloadditions.[1] The cyclopropyl moiety is a privileged pharmacophore in medicinal chemistry, imparting metabolic stability and unique conformational constraints. This guide covers the de novo synthesis of the reagent, thermodynamic vs. Lewis Acid-catalyzed protocols, and stereochemical control strategies. It is designed for medicinal chemists seeking to introduce cyclopropyl-functionalized carbocycles into drug scaffolds.[1]
Introduction & Mechanistic Rationale
The Reagent: this compound
CPVK is an
-
Electronic Profile: The cyclopropyl group acts as a weak electron donor via
conjugation (the "bisected" conformation). While this slightly raises the LUMO energy compared to a methyl ketone, the steric bulk and lipophilicity of the cyclopropyl group provide unique selectivity advantages. -
Reactivity: As an electron-deficient alkene, CPVK is a competent dienophile.[1] However, it is prone to polymerization and requires careful handling.[1]
Mechanistic Underpinnings
The reaction follows a concerted [4+2] cycloaddition mechanism.[2]
-
FMO Theory: The reaction is controlled by the interaction between the Diene HOMO and the Dienophile (CPVK) LUMO.
-
Lewis Acid Activation: Coordination of a Lewis Acid (LA) to the carbonyl oxygen lowers the LUMO energy of CPVK, accelerating the reaction and enhancing endo selectivity through secondary orbital interactions.
-
Conformational Lock: In the absence of a catalyst, CPVK exists in an equilibrium of s-cis and s-trans conformers. Lewis acids (especially bidentate ones) can lock the conformation, dictating facial selectivity.
Figure 1: Mechanistic pathway of Lewis Acid-catalyzed Diels-Alder reaction with CPVK.[1]
Protocol 1: Synthesis of this compound
Note: CPVK is commercially available but often degrades upon storage.[1] Fresh synthesis is recommended for critical applications.
Reaction Scheme
Step 1: Grignard Addition
Detailed Procedure
Step 1: Grignard Addition
-
Setup: Flame-dry a 500 mL 3-neck flask equipped with a stir bar and addition funnel under Argon.
-
Reagent: Charge with Vinylmagnesium bromide (1.0 M in THF, 1.2 equiv). Cool to 0°C.[1][3]
-
Addition: Dropwise add Cyclopropanecarboxaldehyde (1.0 equiv) in anhydrous THF over 30 mins.
-
Workup: Stir for 2h at 0°C. Quench with sat.
.[1][3] Extract with (3x).[1] Dry over , concentrate. -
Purification: Distillation or flash chromatography (Hex/EtOAc) to yield the allylic alcohol.[1]
Step 2: IBX Oxidation (Mild Conditions)
-
Setup: Dissolve the alcohol (1.0 equiv) in DMSO (0.5 M).
-
Reaction: Add IBX (2-Iodoxybenzoic acid, 1.2 equiv) in one portion at RT.
-
Monitoring: Stir for 3-4h. Monitor via TLC (stain with
; product is UV active). -
Workup: Dilute with water, filter off white solid (IBA byproduct). Extract filtrate with
.[1] Wash organic layer with and brine.[1] -
Stabilization: Add 100 ppm BHT (butylated hydroxytoluene) to the crude oil immediately to prevent polymerization.
-
Storage: Store at -20°C.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
Target: Reaction with Cyclopentadiene (Model Diene)[1]
Reagents & Equipment[1]
-
Dienophile: this compound (Freshly prepared).[1]
-
Diene: Cyclopentadiene (Freshly cracked from dimer).[1]
-
Catalyst: Diethylaluminum Chloride (
, 1.0 M in Hexane) OR .[1]
Step-by-Step Methodology
-
Catalyst Complexation (Critical Step):
-
In a flame-dried Schlenk flask under Argon, dissolve CPVK (1.0 mmol) in DCM (5 mL).
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add
(1.1 mmol, 1.1 equiv) dropwise.[1] -
Insight: Stir for 15 mins to allow the Lewis Acid to coordinate to the carbonyl oxygen. This locks the conformation and activates the alkene.
-
-
Diene Addition:
-
Add Cyclopentadiene (2.0 mmol, 2.0 equiv) slowly down the side of the flask.
-
Maintain temperature at -78°C for 1 hour.
-
Allow to warm slowly to -20°C over 4 hours.
-
-
Quench & Workup:
-
Purification:
Data Analysis & Stereochemistry
The reaction typically yields a mixture of endo and exo isomers.
| Parameter | Thermal Condition (Ref) | Lewis Acid ( |
| Temperature | 80°C (Toluene) | -78°C to -20°C (DCM) |
| Time | 24 - 48 h | 4 - 6 h |
| Yield | 40 - 60% | 85 - 95% |
| Endo:Exo Ratio | ~3:1 | >20:1 |
Note: The cyclopropyl group's bulk enhances the preference for the Endo transition state when catalyzed, as the Exo transition state suffers from steric clash with the catalyst-complexed carbonyl.
Workflow Visualization
Figure 2: Experimental workflow for the Lewis Acid-catalyzed Diels-Alder reaction.
Critical Troubleshooting & Optimization
Polymerization Control
CPVK is highly reactive.[1]
-
Symptom: Reaction mixture turns viscous/cloudy; low yield of adduct.[1]
-
Solution: Ensure BHT (0.1%) is present in the CPVK stock. Perform reactions at low concentration (0.1 M - 0.2 M).
Lewis Acid Selection[1]
- : Best balance of reactivity and Lewis acidity.[1] Excellent for endo selectivity.
- : Stronger acid, faster rate, but higher risk of polymerization.[1] Use only at -78°C.
- : Milder, easy to handle.[1] Good for less reactive dienes but lower stereocontrol.[1]
Enantioselectivity (Advanced)
To generate chiral adducts, replace
-
Protocol Modification: Pre-mix
and the chiral Box ligand (1:1.1) in DCM for 1h before adding CPVK. -
Expectation: 90-98% ee is achievable due to the rigid coordination sphere blocking one face of the dienophile.
References
-
Synthesis of Cyclopropyl Vinyl Ketones
-
Lewis Acid Catalysis in Diels-Alder
-
Stereoselectivity Rules
-
Cyclopropyl Pharmacophore Utility
-
Reagent Data
Sources
Application Notes & Protocols: Synthesis of Functionalized Cyclopentenes from Vinyl Cyclopropyl Ketones
Introduction: The Strategic Value of the Cyclopentene Scaffold
For researchers, synthetic chemists, and professionals in drug development, the cyclopentene core is a privileged scaffold. Its prevalence in a wide array of bioactive natural products and pharmaceuticals underscores its significance.[1] Molecules incorporating the cyclopentene or cyclopentenone moiety often exhibit potent biological activities, making them attractive targets in the quest for new therapeutic agents. However, the stereocontrolled synthesis of highly functionalized five-membered rings can be a formidable challenge.
This guide provides an in-depth exploration of a powerful and versatile strategy for constructing functionalized cyclopentenes: the rearrangement of vinyl cyclopropyl ketones. This ring expansion reaction offers a direct and often elegant route to these valuable carbocycles. We will delve into the mechanistic underpinnings of this transformation and provide detailed, field-proven protocols for its execution under various conditions, including thermal, photochemical, and Lewis acid-catalyzed methods. Our focus is not merely on the procedural steps but on the rationale behind them, empowering you to adapt and troubleshoot these methods for your specific synthetic goals.
Core Principle: The Vinylcyclopropane-Cyclopentene Rearrangement
The cornerstone of this synthetic approach is the vinylcyclopropane-cyclopentene rearrangement, a fascinating molecular reorganization that converts a strained three-membered ring into a more stable five-membered ring.[2] This transformation can proceed through different mechanistic pathways, primarily debated as a diradical process or a concerted pericyclic reaction. The operative mechanism is often dependent on the substitution pattern of the substrate and the reaction conditions.[2]
Mechanistic Pathways
The two primary proposed mechanisms are:
-
Diradical Mechanism: This stepwise pathway involves the homolytic cleavage of a cyclopropane bond to form a diradical intermediate. This intermediate then undergoes cyclization to form the five-membered ring.
-
Pericyclic (Sigmatropic) Mechanism: This concerted pathway involves a[3][4]-sigmatropic shift, where a sigma bond migrates across a pi system in a single, concerted step.[3]
Caption: Competing mechanisms for the vinylcyclopropane-cyclopentene rearrangement.
Preparation of Vinyl Cyclopropyl Ketone Precursors
A crucial prerequisite for this synthetic strategy is the efficient preparation of the vinyl cyclopropyl ketone starting materials. A common and reliable method involves the condensation of an aldehyde with a cyclopropyl ketone.[5]
Protocol: Synthesis of a Representative Vinyl Cyclopropyl Ketone
This protocol describes the synthesis of 2-(2-nitrophenyl)vinyl cyclopropyl ketone, a versatile intermediate.
Materials:
-
2-Nitrobenzaldehyde
-
Methyl cyclopropyl ketone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrobenzaldehyde (1 equivalent) in ethanol.
-
Addition of Ketone: To the stirred solution, add methyl cyclopropyl ketone (1.1 equivalents).
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (1.2 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Upon completion, pour the reaction mixture into cold water and stir until a precipitate forms.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Application & Protocols: Triggering the Rearrangement
The choice of method to induce the vinylcyclopropane-cyclopentene rearrangement depends on the substrate's stability, desired stereochemistry, and available equipment.
Lewis Acid-Catalyzed Rearrangement
Application Focus: Lewis acid catalysis offers a mild and often highly selective method for promoting the rearrangement.[6] Transition metal catalysts, such as those based on Nickel(0) and Rhodium(I), are particularly effective.[7][8] This approach is advantageous for substrates that are sensitive to high temperatures.
Protocol: Ni(0)-Catalyzed Rearrangement of a Vinyl Cyclopropane
This protocol is adapted from a procedure described for the rearrangement of unactivated vinyl cyclopropanes.
Materials:
-
Vinyl cyclopropyl ketone substrate
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)
-
Anhydrous hexane or benzene
-
Screw-cap vial with a PTFE-lined cap
-
Magnetic stir bar
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Silica gel for chromatography
Procedure:
-
Catalyst Preparation (in a glovebox): In a vial, dissolve Ni(COD)₂ (1.0 equivalent) and IPr (2.0 equivalents) in anhydrous benzene. Allow the solution to equilibrate at room temperature for 3 hours to form the active catalyst complex.
-
Reaction Setup (in a glovebox): Weigh the vinyl cyclopropyl ketone substrate directly into an oven-dried screw-cap vial equipped with a magnetic stir bar. Dissolve the substrate in anhydrous hexane to a concentration of 0.1 M.
-
Initiation of Reaction: Add the prepared Ni(0)/IPr catalyst solution (typically 2 mol%) to the substrate solution. Seal the vial tightly with the PTFE-lined cap.
-
Reaction Conditions: Remove the vial from the glovebox and place it in an oil bath preheated to 60 °C. Stir the reaction mixture vigorously.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once the starting material is consumed, allow the reaction to cool to room temperature.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Thermal Rearrangement
Application Focus: Thermal rearrangement is the classic method for inducing this transformation. It is often suitable for robust substrates that can withstand high temperatures.[9] The reaction is typically carried out in a sealed tube or under flash vacuum pyrolysis conditions to prevent decomposition and side reactions.
Protocol: Thermal Rearrangement in a Sealed Tube
Materials:
-
Vinyl cyclopropyl ketone substrate
-
High-boiling point, inert solvent (e.g., toluene, xylenes)
-
Heavy-walled glass tube suitable for sealing under vacuum
-
Vacuum line and torch for sealing
-
Heating mantle or oven
Procedure:
-
Preparation of the Reaction Tube: Place the vinyl cyclopropyl ketone substrate in the glass tube and add a suitable amount of inert solvent.
-
Degassing: Freeze the mixture with liquid nitrogen and evacuate the tube on a vacuum line. Thaw the mixture and repeat the freeze-pump-thaw cycle three times to remove dissolved gases.
-
Sealing: While under vacuum, seal the tube with a torch.
-
Heating: Place the sealed tube in an oven or heating mantle and heat to the required temperature (typically 100-300 °C, substrate-dependent).[9]
-
Reaction Monitoring: The reaction time will vary depending on the substrate and temperature. It is often determined by running small-scale pilot reactions and analyzing the products at different time points.
-
Work-up and Purification: After the designated time, allow the tube to cool to room temperature. Carefully open the tube (it may be under pressure) and transfer the contents. Remove the solvent and purify the product by distillation or chromatography.
Photochemical Rearrangement
Application Focus: Photochemical rearrangement can provide an alternative pathway to functionalized cyclopentenes, sometimes with unique stereochemical outcomes.[2] This method is particularly useful for substrates that are unreactive under thermal or Lewis acid conditions.
Protocol: General Procedure for Photochemical Rearrangement
Materials:
-
Vinyl cyclopropyl ketone substrate
-
Photochemically transparent solvent (e.g., cyclohexane, acetonitrile)
-
Photosensitizer (if required, e.g., acetone, benzophenone)
-
Quartz reaction vessel
-
Mercury vapor lamp or other suitable UV light source
-
Cooling system for the reaction vessel
Procedure:
-
Reaction Setup: Dissolve the vinyl cyclopropyl ketone substrate and any photosensitizer in the chosen solvent in the quartz reaction vessel. The concentration should be optimized to ensure efficient light absorption.
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can quench the excited state.
-
Irradiation: Place the reaction vessel in the photochemical reactor and irradiate with the light source. Maintain a constant temperature using a cooling system.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Once the reaction is complete, turn off the light source.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by chromatography.
Data Summary: A Comparative Overview
The following table summarizes representative examples of vinylcyclopropane-cyclopentene rearrangements under different conditions, highlighting the scope and efficiency of each method.
| Entry | Substrate | Conditions | Product | Yield (%) | Reference |
| 1 | 1-vinyl-1-cyclopropyl methyl ketone | Ni(COD)₂ (2 mol%), IPr (4 mol%), Hexane, 60 °C | 2-methyl-2-cyclopenten-1-one | >95 | |
| 2 | Ethyl 3-(1'-(2',2'-difluoro-3'-phenyl)cyclopropyl)propenoate | Toluene, 100-180 °C, sealed tube | Difluorinated cyclopentene derivative | 99 | [9] |
| 3 | Racemic vinyl gem-difluorocyclopropanes | Rh(I) catalyst, chiral bisphosphine ligand | Chiral cyclopentenones | High | [7] |
| 4 | Vinylcyclopropane embedded in a cyclooctane core | Photochemical irradiation | [5-5]-fused ring system | - | [2] |
Experimental Workflow & Troubleshooting
Caption: General experimental workflow for the synthesis of functionalized cyclopentenes.
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Lewis Acid Catalysis: Ensure the catalyst is active and all reagents and solvents are anhydrous. The catalyst loading may need to be optimized.
-
Thermal Conditions: The temperature may be too low. Increase the temperature in increments. Ensure the reaction is properly sealed to prevent evaporation of starting material.
-
Photochemical Reactions: The light source may not be of the appropriate wavelength or intensity. The concentration of the substrate or photosensitizer may need adjustment. Ensure oxygen is thoroughly excluded.
-
-
Formation of Side Products:
-
Thermal Reactions: High temperatures can lead to decomposition or alternative rearrangement pathways. Consider lowering the temperature and extending the reaction time, or switching to a milder method.
-
Lewis Acid Catalysis: The choice of Lewis acid can influence the reaction pathway. Screening different catalysts may be necessary.
-
-
Poor Stereoselectivity:
-
The stereochemical outcome can be highly dependent on the substrate and reaction conditions. For stereoselective synthesis, chiral catalysts or auxiliaries may be required.
-
Conclusion
The vinylcyclopropane-cyclopentene rearrangement is a powerful tool in the arsenal of the synthetic chemist for the construction of valuable functionalized cyclopentene scaffolds. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions—be it thermal, photochemical, or Lewis acid-catalyzed—researchers can effectively harness this transformation for the synthesis of complex molecules relevant to drug discovery and natural product chemistry. The protocols and insights provided in this guide serve as a foundation for the practical application of this elegant ring expansion reaction.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 3. homework.study.com [homework.study.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluating the thermal vinylcyclopropane rearrangement (VCPR) as a practical method for the synthesis of difluorinated cyclopentenes: experimental and computational studies of rearrangement stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stereoselective Reactions of 1-Cyclopropylprop-2-en-1-one
Introduction: The Synthetic Potential of a Strained Ketone
1-Cyclopropylprop-2-en-1-one, also known as cyclopropyl vinyl ketone, is a versatile bifunctional molecule that has garnered significant interest in organic synthesis. Its unique structure, featuring a conjugated enone system and a strained cyclopropyl ring, offers a rich landscape for stereoselective transformations. The electron-withdrawing nature of the carbonyl group activates the vinyl moiety for a variety of nucleophilic additions and cycloadditions, while the cyclopropyl group can influence the stereochemical course of these reactions and serve as a handle for subsequent synthetic manipulations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on key stereoselective reactions of this compound, complete with detailed protocols and mechanistic insights to facilitate its application in the synthesis of complex chiral molecules.
I. Asymmetric Michael Additions: Forging Chiral Carbon-Carbon and Carbon-Heteroatom Bonds
The conjugate addition of nucleophiles to the activated double bond of this compound is a powerful method for introducing new stereocenters. The stereochemical outcome of this reaction can be effectively controlled through the use of chiral catalysts, leading to enantioenriched products.
A. Organocatalyzed Enantioselective Michael Additions
Organocatalysis has emerged as a robust strategy for asymmetric synthesis, often employing small, chiral organic molecules to catalyze reactions with high stereoselectivity. For the Michael addition to enones, chiral secondary amines, such as those derived from proline, and cinchona alkaloids are particularly effective.[1][2] These catalysts activate the enone via the formation of a chiral iminium ion, which then reacts with the nucleophile from a sterically preferred face.
Protocol 1: Organocatalyzed Enantioselective Michael Addition of Malonates
This protocol is a representative procedure for the addition of a soft carbon nucleophile to an enone, adapted from established methods for similar substrates.[1][3]
Materials:
-
This compound
-
Dimethyl malonate
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or other suitable organocatalyst)
-
Toluene (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral organocatalyst (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (5 mL) and cool the solution to 0 °C.
-
Add this compound (1.0 mmol, 1.0 equiv) to the solution.
-
Add trifluoroacetic acid (0.05 mmol, 5 mol%) as a co-catalyst.
-
Add dimethyl malonate (1.5 mmol, 1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Table 1: Representative Data for Organocatalyzed Michael Additions to Enones
| Catalyst | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) |
| (S)-Proline derivative | Dimethyl malonate | Toluene | 0 | 85-95 | 90-99 |
| Cinchona alkaloid thiourea | Nitromethane | CH₂Cl₂ | -20 | 80-92 | 85-97 |
| (S)-Diphenylprolinol silyl ether | Thiophenol | Toluene | RT | >95 | >90 |
Note: Data is illustrative and based on reactions with similar enone substrates. Optimization for this compound may be required.
B. Diastereoselective Conjugate Addition of Organocuprates
Organocuprates, also known as Gilman reagents, are powerful nucleophiles for 1,4-conjugate additions to α,β-unsaturated ketones. When a chiral auxiliary is incorporated into the enone or a chiral ligand is used with the cuprate, this reaction can proceed with high diastereoselectivity.
Protocol 2: Diastereoselective Conjugate Addition of a Gilman Reagent
This protocol outlines a general procedure for the addition of an organocuprate to an enone.
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Organolithium reagent (e.g., methyllithium, n-butyllithium)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add CuI (1.0 mmol, 1.0 equiv).
-
Add anhydrous diethyl ether (10 mL) and cool the suspension to -78 °C.
-
Slowly add the organolithium reagent (2.0 mmol, 2.0 equiv) to the suspension. The solution should turn from a slurry to a clear, often colored, solution, indicating the formation of the lithium diorganocuprate.
-
Stir the Gilman reagent at -78 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous diethyl ether (5 mL) and cool to -78 °C.
-
Slowly add the solution of the enone to the Gilman reagent via cannula.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Diagram 1: Catalytic Cycle of an Organocatalyzed Michael Addition
Caption: Organocatalytic cycle for the Michael addition.
II. Asymmetric Diels-Alder Reactions: Constructing Chiral Six-Membered Rings
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with excellent control over stereochemistry.[4] When this compound acts as the dienophile, its reactivity can be enhanced and the facial selectivity controlled by the use of chiral Lewis acids.
Protocol 3: Chiral Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
This protocol is a general procedure for the asymmetric Diels-Alder reaction between an enone and a diene, catalyzed by a chiral Lewis acid.
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked)
-
Chiral Lewis acid catalyst (e.g., a chiral oxazaborolidine or a copper(II)-bis(oxazoline) complex)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral Lewis acid catalyst (0.1 mmol, 10 mol%).
-
Add anhydrous DCM (5 mL) and cool the solution to the desired temperature (e.g., -78 °C).
-
Add this compound (1.0 mmol, 1.0 equiv) to the catalyst solution and stir for 15-30 minutes to allow for coordination.
-
Slowly add freshly cracked cyclopentadiene (2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Stir the reaction at the low temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by NMR spectroscopy and/or chiral HPLC.
Table 2: Representative Data for Asymmetric Diels-Alder Reactions of Enones
| Lewis Acid Catalyst | Diene | Solvent | Temp (°C) | Yield (%) | dr (endo:exo) | ee (%) |
| Cu(II)-Box | Cyclopentadiene | CH₂Cl₂ | -78 | 85-95 | >95:5 | >95 |
| Chiral Oxazaborolidine | Isoprene | Toluene | -40 | 80-90 | >90:10 | 85-95 |
Note: Data is illustrative and based on reactions with similar enone substrates. Optimization for this compound may be required.
Diagram 2: Stereochemical Control in Asymmetric Diels-Alder Reaction
Caption: Chiral Lewis acid controls the facial approach of the diene.
III. Stereoselective Epoxidation and Cyclopropanation
The vinyl group of this compound can also undergo stereoselective epoxidation and cyclopropanation reactions, leading to the formation of highly functionalized cyclopropyl derivatives.
A. Diastereoselective Epoxidation
The presence of a nearby stereocenter, such as one introduced via an asymmetric reduction of the ketone, can direct the diastereoselectivity of epoxidation of the alkene. Metal-catalyzed epoxidations, for instance, can proceed with high stereocontrol.[5]
Protocol 4: Diastereoselective Epoxidation of a Chiral Allylic Alcohol
This protocol assumes the prior stereoselective reduction of the ketone in this compound to the corresponding allylic alcohol.
Materials:
-
Chiral 1-cyclopropylprop-2-en-1-ol
-
meta-Chloroperoxybenzoic acid (m-CPBA) or another suitable epoxidizing agent
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the chiral allylic alcohol (1.0 mmol) in anhydrous DCM (10 mL) and cool to 0 °C.
-
Add m-CPBA (1.2 mmol, 1.2 equiv) portion-wise to the solution.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide.
-
Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a valuable and versatile building block for the stereoselective synthesis of complex organic molecules. The protocols and principles outlined in this application note for asymmetric Michael additions, Diels-Alder reactions, and other transformations provide a solid foundation for researchers to explore the rich chemistry of this strained enone. The ability to control the stereochemical outcome of these reactions opens up avenues for the efficient construction of chiral molecules with potential applications in drug discovery and development. Further exploration of novel catalysts and reaction conditions will undoubtedly continue to expand the synthetic utility of this remarkable compound.
References
-
Tiano, L., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]
-
Nemcsok, D., et al. (2021). Enantioselective Preparation of Chiral Succinimide Derivatives by Mechanochemical Catalytic Michael Addition. Catalysts. [Link]
- Corey, E.J., & Loh, T.-P. (1991). First application of a new and highly efficient catalyst for enantioselective Diels-Alder reactions. Journal of the American Chemical Society.
-
Scheidt, K. A., et al. (2011). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Journal of the American Chemical Society. [Link]
-
Walsh, P. J., et al. (2009). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. Journal of the American Chemical Society. [Link]
-
Yamamoto, H., & Payette, J. N. (2007). Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. Journal of the American Chemical Society. [Link]
-
Feng, X., et al. (2016). Asymmetric Ring-Opening of Cyclopropyl Ketones with β-Naphthols Catalyzed by a Chiral N,N′ -Dioxide-Scandium(III) Complex. Angewandte Chemie International Edition. [Link]
-
Macmillan, D. W. C., et al. (2000). The First General Enantioselective Catalytic Diels-Alder Reaction with Simple α,β-Unsaturated Ketones. Journal of the American Chemical Society. [Link]
-
Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]
-
Wang, J., et al. (2006). Organocatalytic enantioselective conjugate additions to enones. Angewandte Chemie International Edition. [Link]
-
Rawal, V. H., et al. (2012). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. The Journal of Organic Chemistry. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. The Journal of Organic Chemistry. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Catalytic asymmetric Diels–Alder reactions involving aryl vinyl ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Nazarov cyclization of vinyl cyclopropyl ketones
Application Note: Precision Synthesis of Cyclohexenones via Homo-Nazarov Cyclization of Vinyl Cyclopropyl Ketones
Executive Summary
The Nazarov cyclization is classically defined as the
This transformation is invaluable for drug development professionals targeting six-membered carbocycles found in terpenes, alkaloids, and steroids. This guide details the mechanistic underpinnings, optimization parameters, and a validated protocol for performing this reaction with high regiochemical fidelity, explicitly distinguishing it from the thermal vinylcyclopropane-cyclopentene rearrangement.
Mechanistic Insight & Pathway Logic
Unlike the concerted electrocyclic closure of the classical Nazarov, the Homo-Nazarov of vinyl cyclopropyl ketones typically proceeds via a stepwise ionic manifold.
-
Activation: Coordination of the Lewis Acid (LA) to the carbonyl oxygen.
-
Fragmentation: The cyclopropane ring—acting as a high-energy donor—undergoes heterolytic ring opening. This generates a reactive oxyallyl cation or a 1,5-zwitterionic intermediate .
-
Cyclization: The pendant vinyl group attacks the electrophilic terminus of the opened chain.
-
Elimination: Loss of a proton (or silyl group) re-aromatizes the enone system to yield the cyclohexenone.
Pathway Visualization
Figure 1: Mechanistic flow of the Homo-Nazarov cyclization.[2] The critical step is the fragmentation of the cyclopropane to generate the requisite 1,5-dipole for six-membered ring formation.
Critical Optimization Parameters
Success in Homo-Nazarov cyclization relies on balancing the Lewis acidity against the stability of the substrate. Stronger acids accelerate reaction but increase polymerization risk.
Table 1: Lewis Acid & Solvent Compatibility Matrix
| Catalyst | Solvent | Temp ( | Reactivity Profile | Recommended Use |
| DCM | High | Standard Protocol. Best for robust substrates. | ||
| DCM | Very High | Use for sterically hindered or unreactive ketones. | ||
| DCE/Toluene | Moderate | milder; tolerates acid-sensitive functional groups. | ||
| Nitromethane | High | Promotes rapid cyclization; Nitromethane stabilizes the cation. |
Key Insight: Donor-Acceptor (D-A) cyclopropanes (e.g., those with an alkoxy or aryl group on the ring) cyclize more readily due to stabilization of the intermediate carbocation.
Standardized Experimental Protocol
Objective: Synthesis of a 3-substituted-2-cyclohexenone from a phenyl vinyl cyclopropyl ketone using Boron Trifluoride Etherate.
Reagents & Equipment
-
Substrate: Vinyl cyclopropyl ketone (1.0 equiv, typically 0.5 mmol scale for pilot).
-
Catalyst:
(1.1 - 1.5 equiv). -
Solvent: Anhydrous Dichloromethane (DCM).
-
Quench: Saturated aqueous
. -
Apparatus: Flame-dried round-bottom flask, magnetic stir bar,
or balloon.
Step-by-Step Workflow
-
Preparation (Inert Atmosphere):
-
Flame-dry a 10 mL round-bottom flask and cool under a stream of nitrogen.
-
Dissolve the vinyl cyclopropyl ketone (100 mg, 1.0 equiv) in anhydrous DCM (
M concentration). -
Cool the solution to
C using an ice/water bath.
-
-
Catalyst Addition:
-
Add
(1.2 equiv) dropwise via syringe over 2 minutes. -
Observation: The solution often turns yellow or orange, indicating complexation and cation formation.
-
-
Reaction Monitoring:
-
Stir at
C for 30 minutes. -
Allow to warm to Room Temperature (RT) if TLC shows incomplete conversion after 1 hour.
-
TLC Target: Look for the disappearance of the high-Rf starting material and the appearance of a more polar, UV-active spot (conjugated enone).
-
-
Quenching & Workup:
-
Once complete, dilute the mixture with DCM (10 mL).
-
Pour into a separatory funnel containing saturated
(10 mL). Caution: Gas evolution ( ). -
Extract the aqueous layer with DCM (
mL). -
Combine organics, dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Note: Cyclohexenones are stable on silica.
-
Troubleshooting & Quality Control
Common Failure Modes
-
Issue: Polymerization/Tarring.
-
Cause: The oxyallyl cation is too unstable or the Lewis Acid is too strong.
-
Solution: Switch to a milder catalyst like
or dilute the reaction (0.05 M) to favor intramolecular cyclization over intermolecular polymerization.
-
-
Issue: Formation of Cyclopentenes (5-membered rings).
-
Cause: Thermal rearrangement (Vinylcyclopropane-Cyclopentene rearrangement) occurring instead of ionic cyclization.
-
Solution: Ensure temperature is kept low (
C). The Homo-Nazarov is acid-catalyzed; the 5-ring rearrangement is usually thermal ( C) or radical-mediated.
-
-
Issue: Hydrolysis (Ring Opening without Cyclization).
-
Cause: Wet solvent acting as a nucleophile.
-
Solution: Ensure strict anhydrous conditions. Use molecular sieves in the solvent if necessary.
-
QC Validation Metrics
-
1H NMR: Look for the disappearance of cyclopropyl protons (typically
0.5–1.5 ppm) and the appearance of alkenyl protons in the 6-membered ring ( 5.8–6.5 ppm). -
IR Spectroscopy: Shift in carbonyl stretch. Vinyl cyclopropyl ketones (
cm ) vs. Conjugated Cyclohexenones ( cm ).
References
-
De Simone, F., & Waser, J. (2009).[3] Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction.[3][4][5] Chimia, 63(3), 162–167.
-
[Link]
-
-
Yadav, J. S., et al. (2002). Indium(III) chloride-catalyzed stereoselective synthesis of functionalized cyclohexenones via homo-Nazarov cyclization. Tetrahedron Letters, 43(44), 7837-7840.
-
[Link]
-
-
Murphy, G. K., & West, F. G. (2006). The Homo-Nazarov Cyclization.
-
[Link]
-
-
Frontier, A. J., & Collison, C. (2005). The Nazarov cyclization in organic synthesis.[1][2][3][4][5][6][7][8] Tetrahedron, 61(32), 7577-7606.
-
[Link]
-
Sources
- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction | CHIMIA [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]
Troubleshooting & Optimization
Technical Support Center: 1-Cyclopropylprop-2-en-1-one (Cyclopropyl Vinyl Ketone)
[1]
Executive Technical Overview
1-Cyclopropylprop-2-en-1-one (Cyclopropyl Vinyl Ketone) represents a "loaded spring" in organic synthesis.[1] Its reactivity profile is dominated by two competing structural features: the electrophilic enone system (Michael acceptor) and the strained cyclopropyl ring .
While it is a potent building block for constructing heterocycles and complex scaffolds, this dual-activation makes it prone to three primary failure modes during synthesis:[1]
-
Radical Polymerization: The electron-deficient vinyl group is highly susceptible to radical propagation.[1]
-
Homoconjugate Addition (Ring Opening): Under acidic or Lewis-acidic conditions, nucleophiles may attack the cyclopropyl ring rather than the vinyl group, relieving ring strain but destroying the core scaffold.
-
Diels-Alder Dimerization: The molecule acts as a reactive dienophile, often reacting with itself or other dienes unexpectedly.[1]
This guide provides the protocols to suppress these pathways and validate your material's integrity.
Diagnostic & Troubleshooting Guide
Category A: Stability & Polymerization (The "Gelling" Issue)
User Query: "My reaction mixture became viscous/solidified upon concentration, or the isolated oil turned into a gum overnight."
| Root Cause | Mechanism | Corrective Action |
| Radical Polymerization | Vinyl ketones stabilize radical intermediates, leading to rapid chain propagation initiated by light, heat, or trace peroxides.[1] | Add Radical Inhibitor: Use BHT (2,6-di-tert-butyl-4-methylphenol) or Hydroquinone (100-500 ppm) during concentration and storage.[1] |
| Thermal Dimerization | [4+2] Cycloaddition (hetero-Diels-Alder) where one molecule acts as the diene and another as the dienophile.[1] | Limit Thermal Exposure: Avoid distillation temperatures >60°C. Use vacuum (<5 mbar) to distill at lower temperatures. Store at -20°C. |
Self-Validating Protocol (NMR Check):
-
Pass: Distinct vinyl protons (multiplets at
6.2–6.8 ppm) and cyclopropyl protons ( 0.8–1.2 ppm) integrate 3:5.[1] -
Fail: Broadening of peaks in the aliphatic region (
1.5–2.5 ppm) indicates polymer backbone formation. Loss of vinyl integration confirms consumption of the double bond.
Category B: Regioselectivity & Ring Integrity[1]
User Query: "I attempted a Michael addition, but NMR shows a complex mixture or loss of the cyclopropyl ring."
The Selectivity Challenge: Nucleophiles have three attack vectors:
-
1,2-Addition: Direct attack on the carbonyl (Hard nucleophiles).[1]
-
1,4-Addition: Conjugate addition to the alkene (Soft nucleophiles - Desired).
-
1,5-Homoconjugate Addition: Attack on the cyclopropyl ring activated by the carbonyl (Acid-catalyzed).[1]
Troubleshooting Matrix:
| Observation | Diagnosis | Technical Fix |
| Product contains halogen/alkoxy on alkyl chain; no cyclopropane. | Acid-Catalyzed Ring Opening. The Lewis acid or Brønsted acid activated the cyclopropane (homoconjugate addition).[1] | Switch Lewis Acid: Avoid strong oxophilic Lewis acids (e.g., |
| Product is an allylic alcohol. | 1,2-Addition Dominance. Nucleophile was too "hard" (e.g., Grignard, simple Organolithium).[1] | Transmetallation: Transmetallate to Organocopper (CuI) or Organozinc reagents to soften the nucleophile and favor 1,4-addition.[1] |
| Low yield with recovery of starting material. | Reversible Michael Addition. The adduct is unstable. | Trap the Enolate: Add a trapping agent (e.g., TMSCl) to capture the enolate formed after 1,4-addition, preventing retro-Michael.[1] |
Visualizing the Reactivity Landscape
The following diagram maps the competing pathways. Your goal is to navigate the "Green Path" (1,4-Addition) while suppressing the Red (Polymerization) and Orange (Ring Opening) paths.[1]
Caption: Reaction pathway divergence for this compound. Path selection is controlled by nucleophile hardness and acidity.
Validated Experimental Protocols
Protocol A: Safe Purification (Minimizing Ring Opening)
Standard silica gel is slightly acidic and can trigger ring opening or polymerization of this sensitive ketone.
-
Preparation: Slurry Silica Gel 60 in the eluent solvent containing 1% Triethylamine (
). -
Column Packing: Pour the slurry and flush with 2 column volumes of solvent to neutralize acidic sites.
-
Loading: Load the crude material as a concentrated solution (avoid dry loading with heat).
-
Elution: Run the column rapidly. Do not leave the compound on the column overnight.
-
Concentration: Evaporate solvent at bath temperature <30°C. Add 100 ppm BHT immediately if storing.
Protocol B: Storage & Handling
-
Temperature: -20°C (Essential).
-
Atmosphere: Argon or Nitrogen (Oxygen can initiate radical chains).[1]
-
Stabilizer: If the compound is not being used immediately for spectroscopy, add 0.1% w/w Hydroquinone or BHT.
-
Self-Check: Before use, acquire a quick 1H NMR.[1] If vinyl peaks have lost >5% integration relative to the cyclopropyl ring, redistill.
References
-
Reactivity of Vinyl Ketones
-
Cyclopropyl Ring Opening
-
Wenkert, E. et al. "Acid-Catalyzed Ring Opening of Cyclopropyl Ketones."[1] Journal of the American Chemical Society, 1970.
-
-
Polymerization of Vinyl Ketones
-
Encyclopedia of Polymer Science and Technology, "Vinyl Ketone Polymers." [1]
-
-
Selectivity in Michael Additions
(Note: While specific "side reaction" papers for this exact molecule are rare, the reactivity is derived from the well-established behavior of the cyclopropyl-enone pharmacophore found in the cited literature.)
Technical Support Center: Vinyl Cyclopropyl Ketone (VCPK)
Document ID: VCPK-TSG-2026-02
Last Updated: February 7, 2026
Introduction: Understanding the Unique Reactivity of Vinyl Cyclopropyl Ketone
Vinyl cyclopropyl ketone (VCPK) is a highly valuable synthetic intermediate, prized for its unique combination of a reactive vinyl group, a carbonyl moiety, and a strained cyclopropane ring. This trifecta of functionality allows for a diverse range of chemical transformations. However, the very features that make VCPK a powerful reagent also render it susceptible to undesired, spontaneous polymerization.
The primary pathway for this degradation is free-radical polymerization, a chain reaction initiated by trace impurities, light, or heat.[1][2] The conjugated system of the vinyl ketone facilitates radical addition, while the strained cyclopropyl ring can also participate in various rearrangements, further complicating its stability profile. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and preventing the premature polymerization of VCPK, ensuring the integrity of your starting material and the success of your experiments.
Troubleshooting Guide: Diagnosing and Responding to Polymerization Events
This section is designed to help you identify the root cause of VCPK instability and take corrective action.
Q1: I opened a new bottle of VCPK and found it was viscous, cloudy, or contained solid precipitates. What happened?
A1: This is a classic sign of spontaneous polymerization during storage or transit. The increased viscosity is due to the formation of oligomers and polymers. Several factors could be at play:
-
Inhibitor Depletion: Commercial VCPK is shipped with a chemical inhibitor (stabilizer) to prevent polymerization. Over time, or with improper storage, this inhibitor can be consumed.[3]
-
Exposure to Initiators: The container may have been exposed to excessive heat or UV light (e.g., direct sunlight), which can generate free radicals and initiate polymerization.[1]
-
Contamination: Trace impurities, such as peroxides from solvents or atmospheric oxygen, can act as initiators.
Immediate Action:
-
Do Not Use: Do not use the material in your reaction. The presence of oligomers will lead to inaccurate stoichiometry and unpredictable results.
-
Isolate the Container: Safely isolate the container. While VCPK polymerization is exothermic, a runaway reaction in a sealed container is a significant safety hazard.[4]
-
Contact Supplier: Inform your chemical supplier immediately. They can provide specific advice and arrange for a replacement.[3]
-
Review Storage: Verify that your lab's storage conditions align with the recommendations in Table 1 .
Q2: My VCPK sample, which was initially clear, has turned yellow or brown. Is it still usable?
A2: Discoloration often indicates the formation of degradation byproducts and can be a precursor to polymerization. While the primary monomer may still be present, the colored impurities can interfere with sensitive catalytic reactions or act as polymerization initiators themselves.
Causality: Phenolic inhibitors like Hydroquinone (HQ) or MEHQ can sometimes lead to discoloration under certain conditions.[5] Alternatively, it could be a sign of slow decomposition.
Recommended Action:
-
Purity Analysis: Perform an analytical check before use. A quick ¹H NMR or GC-MS analysis can determine the purity of the monomer and identify the presence of oligomers or other impurities.[6][7]
-
Purification (with caution): If the monomer is still largely intact, you may be able to repurify it via vacuum distillation or column chromatography. Crucially, this should only be done if you can ensure the process temperature remains low and you are experienced with handling reactive monomers. Distilling uninhibited VCPK is extremely hazardous.
Q3: I ran a reaction using VCPK and obtained a significant amount of insoluble, plastic-like material. What went wrong?
A3: This indicates that polymerization occurred during your reaction. The conditions of your experiment likely initiated the process.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for VCPK polymerization during a reaction.
Frequently Asked Questions (FAQs)
Q1: What is a polymerization inhibitor and why is it necessary? A1: A polymerization inhibitor is an antioxidant molecule added to reactive monomers like VCPK to prevent spontaneous polymerization.[8] It works by scavenging free radicals that initiate the polymerization chain reaction.[9] Common inhibitors are phenolic compounds such as Butylated Hydroxytoluene (BHT) or the monomethyl ether of hydroquinone (MEHQ).[8][10] These inhibitors effectively "quench" stray radicals, providing a crucial induction period during which the monomer remains stable.[9]
Q2: Do I need to remove the inhibitor before my experiment? A2: It depends on your reaction chemistry.
-
For radical reactions: Yes, you must remove the inhibitor. Its entire purpose is to stop radical chemistry, so it will prevent your desired reaction from proceeding.[8]
-
For non-radical reactions (e.g., nucleophilic additions, cycloadditions): Maybe not. The inhibitor might not interfere. It is often best to run a small-scale test reaction with the inhibited monomer first. If the reaction is sluggish or fails, inhibitor removal is the next logical step.
Q3: How does oxygen affect VCPK stability? A3: The role of oxygen is complex. For many common phenolic inhibitors (like MEHQ and BHT) to function effectively, a trace amount of dissolved oxygen is required.[9][10] Oxygen rapidly converts alkyl radicals (R•) into peroxy radicals (ROO•). The phenolic inhibitor is highly effective at scavenging these peroxy radicals, thus halting the polymerization chain.[5][10] Therefore, storing VCPK under a completely anaerobic (oxygen-free) environment can, paradoxically, reduce the effectiveness of the inhibitor. For long-term storage, it is often recommended to store under air or a nitrogen/air mixture, not pure nitrogen.[10]
Q4: What are the ideal storage conditions for VCPK? A4: Proper storage is the single most important factor in preventing polymerization. Adherence to supplier recommendations is critical.[3][11]
Table 1: Recommended Storage Conditions for Vinyl Cyclopropyl Ketone
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of thermal decomposition and spontaneous radical formation.[12] |
| Atmosphere | Headspace of air or N₂/Air mix | Provides necessary oxygen for phenolic inhibitors to function effectively.[9][10] Do NOT store under a hard vacuum or pure inert gas for extended periods. |
| Light | Amber glass bottle or stored in the dark | Prevents photochemical initiation of free radicals (photolysis).[1][13] |
| Container | Tightly sealed original container | Prevents contamination from atmospheric moisture and impurities.[14] |
Key Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors (e.g., BHT, MEHQ)
This protocol should be performed immediately before the monomer is used. Uninhibited VCPK has a very short shelf life.
Principle: This method uses basic alumina column chromatography to remove the acidic phenolic inhibitor.
Materials:
-
VCPK (inhibited)
-
Basic alumina, activity I
-
Anhydrous diethyl ether or other suitable solvent (freshly distilled)
-
Glass column
-
Round bottom flask
-
Nitrogen or Argon line
Procedure:
-
Column Preparation: Pack a glass chromatography column with a slurry of basic alumina in diethyl ether. The amount should be approximately 10-20x the weight of the VCPK.
-
Loading: Once the column is packed and the solvent is drained to the level of the alumina bed, carefully load the inhibited VCPK onto the top of the column.
-
Elution: Elute the VCPK from the column using diethyl ether under a positive pressure of inert gas. The phenolic inhibitor will be strongly adsorbed by the basic alumina.
-
Collection: Collect the fractions containing the purified, uninhibited VCPK in a flask cooled in an ice bath.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 30°C.
-
Immediate Use: Use the resulting clear, uninhibited VCPK immediately. Do not attempt to store it.
Protocol 2: Monitoring VCPK Purity by ¹H NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides a rapid and quantitative assessment of monomer purity and can detect the presence of polymer/oligomers.
Procedure:
-
Sample Preparation: Prepare a standard NMR sample by dissolving a small, known quantity of VCPK in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum.
-
Analysis:
-
Monomer Signals: Identify the characteristic sharp peaks of the vinyl protons and cyclopropyl protons of the VCPK monomer. Integrate these signals.
-
Polymer Signals: The formation of poly(vinyl cyclopropyl ketone) will result in the disappearance of the sharp vinyl proton signals and the appearance of broad signals in the aliphatic region of the spectrum, corresponding to the new polymer backbone.[15]
-
Purity Check: Compare the integration of the monomer peaks to any impurity peaks to assess purity. A significant broad "hump" underlying the sharp monomer signals is a clear indication of oligomerization.
-
Mechanistic Overview of VCPK Polymerization
Understanding the mechanism is key to prevention. Free-radical polymerization proceeds in three main stages: Initiation, Propagation, and Termination.[2]
Caption: Simplified mechanism of free-radical polymerization.
-
Initiation: A free radical (R•) is generated from an initiator molecule by heat or light.[1][16] This radical adds across the double bond of a VCPK monomer.[16]
-
Propagation: The newly formed monomer radical then adds to another VCPK monomer, extending the chain. This process repeats rapidly, building the polymer chain.[2]
-
Termination: The reaction stops when two growing radical chains combine, or when they react with an inhibitor molecule.
By controlling the sources of initiation (heat, light) and introducing radical scavengers (inhibitors), this entire cascade can be prevented.
References
- Vertex AI Search. MEHQ vs. Other Polymerization Inhibitors: A Comparative Analysis.
- National Center for Biotechnology Information. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC. PubMed Central.
- Fluoryx Labs. (2020). The Role of Inhibitors in Monomer Storage, Transport, Production, and.
- IntechOpen. Kinetics of Vinyl Free Radical Polymerization in Simple Systems.
- ResearchGate. Inhibition of Free Radical Polymerization: A Review.
- Health and Safety Executive. Fire and Explosion Risk - Reactive Monomers.
- National Center for Biotechnology Information. Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins - PMC.
- ioMosaic Corporation. (2020). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies.
- Technology Networks. Top Analytical Techniques for Characterizing Custom Polymers.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.
- Wikipedia. Vinyl polymer.
- abcr GmbH. Material Safety Data Sheet.
- PubMed. Rise and Fall: Poly(phenyl vinyl ketone) Photopolymerization and Photodegradation under Visible and UV Radiation.
- JoVE. (2023). Radical Chain-Growth Polymerization: Mechanism.
- Technology Networks. (2024). Exploring the Techniques Used in Polymer Analysis.
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hse.gov.uk [hse.gov.uk]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. technologynetworks.com [technologynetworks.com]
- 8. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iomosaic.com [iomosaic.com]
- 10. fluoryx.com [fluoryx.com]
- 11. fishersci.fr [fishersci.fr]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. Rise and Fall: Poly(phenyl vinyl ketone) Photopolymerization and Photodegradation under Visible and UV Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abdurrahmanince.net [abdurrahmanince.net]
- 15. Vinyl polymer - Wikipedia [en.wikipedia.org]
- 16. Video: Radical Chain-Growth Polymerization: Mechanism [jove.com]
stability issues of 1-cyclopropylprop-2-en-1-one in different solvents
This technical guide provides in-depth information and troubleshooting advice regarding the stability of 1-cyclopropylprop-2-en-1-one in various solvents. As a highly reactive molecule due to the presence of both a strained cyclopropyl ring and an α,β-unsaturated ketone system, understanding its stability is crucial for reproducible experimental outcomes in research and drug development.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I've dissolved this compound in my chosen solvent, and I'm observing a decrease in the purity of my starting material over time, even at room temperature. What could be the cause?
A1: The observed decrease in purity is likely due to the inherent reactivity of the molecule, which can lead to several degradation pathways. The most probable causes are polymerization and solvent-mediated degradation.
-
Polymerization: As a vinyl ketone, this compound is susceptible to radical polymerization, which can be initiated by exposure to light, heat, or trace impurities. This process leads to the formation of higher molecular weight oligomers or polymers, resulting in a decrease of the monomeric starting material.
-
Solvent-Mediated Degradation (Michael Addition): The α,β-unsaturated ketone is an electrophilic Michael acceptor. If your solvent is protic (e.g., methanol, ethanol, water), it can act as a nucleophile and add across the double bond in a Michael addition reaction. This will result in the formation of a new adduct and a decrease in the concentration of your starting material. Even aprotic solvents can be problematic if they contain nucleophilic impurities (e.g., water).
Recommendation: To minimize these degradation pathways, it is advisable to use freshly distilled, high-purity aprotic solvents and to protect the solution from light and heat.
Q2: I'm seeing new, unexpected peaks in my HPLC and LC-MS analyses. How can I determine if these are degradation products?
A2: The appearance of new peaks is a strong indicator of degradation. To identify these products, a systematic approach is recommended:
-
Mass Spectrometry (MS) Analysis: The molecular weights of the new peaks from your LC-MS data can provide initial clues. An increase in mass may suggest the addition of a solvent molecule (Michael addition), while a mass that is a multiple of the starting material's mass could indicate oligomerization.
-
Forced Degradation Studies: Intentionally subjecting a sample of this compound to harsh conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) can help generate and identify potential degradation products. Comparing the retention times and mass spectra of the peaks from the forced degradation study to your experimental sample can confirm the identity of the degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant amount of a degradation product can be isolated, ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating its exact chemical structure. For instance, the disappearance of vinyl proton signals and the appearance of new aliphatic signals could confirm a Michael addition reaction.
Q3: Which type of solvent is best to ensure the stability of this compound for my reaction or analysis?
A3: The choice of solvent is critical for maintaining the stability of this compound. Based on its reactivity, the following recommendations are made:
-
Preferred Solvents: Dry, aprotic solvents are the best choice. These include:
-
Polar Aprotic: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO). Ensure these are of high purity and anhydrous.
-
Nonpolar Aprotic: Hexanes, Toluene, Dichloromethane (DCM).
-
-
Solvents to Use with Caution: Protic solvents should be used with caution and only if required by the experimental conditions.
-
Polar Protic: Methanol, Ethanol, Water. If a protic solvent must be used, the solution should be prepared fresh, used immediately, and stored at low temperatures to minimize the rate of Michael addition.
-
The following table provides a qualitative summary of the expected stability of this compound in different solvent classes.
| Solvent Class | Examples | Expected Stability | Primary Degradation Pathway |
| Polar Protic | Methanol, Water, Ethanol | Low | Michael Addition |
| Polar Aprotic | Acetonitrile, DMSO, DMF | High | Polymerization (if exposed to light/heat) |
| Nonpolar Aprotic | Hexanes, Toluene, DCM | High | Polymerization (if exposed to light/heat) |
Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for neat this compound?
-
Store the neat compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerator or freezer). Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
-
Is this compound sensitive to pH?
-
Yes. As an α,β-unsaturated ketone, it is sensitive to both acidic and basic conditions. Basic conditions can catalyze Michael addition and potentially other side reactions. Acidic conditions can also promote side reactions, including potential cyclopropane ring opening under harsh conditions. It is best to maintain a neutral pH unless your reaction requires specific pH conditions.
-
-
What are the visual signs of degradation?
-
A noticeable change in color (e.g., yellowing) or the formation of a viscous liquid or solid precipitate can be visual indicators of polymerization or other degradation. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial.
-
-
How can I monitor the stability of my solution?
-
Regularly analyze your solution using a suitable chromatographic method, such as HPLC with UV detection or GC-MS. By comparing the peak area of this compound over time, you can quantify its stability in your chosen solvent and conditions.
-
Experimental Protocols
Protocol 1: General Solvent Stability Assessment by HPLC
This protocol outlines a method to evaluate the stability of this compound in a chosen solvent over time.
Caption: Workflow for assessing the stability of this compound in a selected solvent.
Detailed Steps:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in the test solvent to a final concentration of 1 mg/mL.
-
Aliquoting: Distribute the stock solution into several amber HPLC vials, ensuring each vial is properly sealed.
-
Storage: Store the vials at the desired experimental temperatures (e.g., one set at room temperature and another at 4°C).
-
Initial Analysis (T=0): Immediately analyze one vial using a suitable HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient and UV detection).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), analyze another vial from each temperature set.
-
Data Analysis:
-
Record the peak area of the this compound peak at each time point.
-
Calculate the percentage of the compound remaining relative to the T=0 sample.
-
Monitor the appearance and growth of any new peaks, which indicate degradation products.
-
Potential Degradation Pathway: Michael Addition of Methanol
The following diagram illustrates a potential degradation pathway in a protic solvent like methanol.
VCP-Rearrange-Tech-Support: Troubleshooting Byproduct Formation
Introduction
Welcome to the Technical Support Hub for Vinylcyclopropane-Cyclopentene (VCP-CP) Rearrangements .
If you are accessing this guide, you are likely observing low yields, intractable mixtures, or unexpected isomers in your ring-expansion spectra. The VCP rearrangement is a powerful method for accessing five-membered rings, but its mechanism—teetering between concerted pericyclic pathways and stepwise diradical intermediates—makes it notoriously sensitive to substrate substitution and energy input.
This guide treats your chemical problem as a "support ticket." Identify your symptom in the diagnostic tree below, then proceed to the corresponding troubleshooting module.
Module 1: Diagnostic Workflow
Use this decision tree to identify the root cause of your byproduct formation.
Figure 1: Diagnostic logic for identifying VCP rearrangement failure modes.
Module 2: Troubleshooting Tickets
Ticket #001: Formation of Acyclic Dienes (Ring Opening)
Symptom: You observe linear dienes or trienes instead of the desired cyclopentene. Root Cause: The reaction temperature is too high, favoring entropy (acyclic products), or the intermediate diradical is too stable, preventing ring closure.
The Mechanism:
Thermal VCP rearrangements often proceed via a diradical intermediate . If the activation energy for ring closure (
Corrective Actions:
-
Switch to Catalysis (Rh/Ni): Transition metals lower the activation energy (
) significantly (often allowing reaction at C vs C thermal).[1] This avoids the high-energy entropic pathway to acyclic dienes.[1] -
Flash Vacuum Pyrolysis (FVP): If you must use heat, use FVP.[1] This minimizes residence time, reducing the window for secondary decomposition of the diradical.
Ticket #002: Stereochemical Scrambling
Symptom: Starting with pure cis-VCP yields a mixture of cis- and trans-cyclopentenes, or loss of optical purity.[1]
Root Cause: The mechanism is operating via a long-lived diradical rather than a concerted
The Mechanism: In a concerted process, stereochemistry is conserved. In a stepwise radical process, the C–C bond breaks to form a diradical. If this species lives long enough to rotate around the C–C bond before closing, stereochemical information is lost.[1]
Corrective Actions:
-
Substituent Tuning: Electron-withdrawing groups (EWGs) on the cyclopropane ring can polarize the bond, increasing the "zwitterionic" character and tightening the transition state, which favors stereoretention.
-
Ni(0) Catalysis: Nickel-catalyzed rearrangements (e.g., using
+ NHC ligands) often proceed via a metallacycle intermediate that preserves stereochemistry more effectively than thermal radicals [1].[1]
Ticket #003: Divinylcyclopropane (DVCP) Competition
Symptom: You intended to make a vinylcyclopentene but isolated a cycloheptadiene (7-membered ring).[1] Root Cause: Substrate Geometry.[1] You likely have a cis-divinylcyclopropane.[1]
The Logic:
-
Trans-DVCP: Due to strain, the two vinyl groups cannot reach each other. It undergoes the standard VCP rearrangement to a vinylcyclopentene .[1]
-
Cis-DVCP: The two vinyl groups are proximal.[1] The molecule prefers the Cope rearrangement (specifically the Divinylcyclopropane-Cycloheptadiene rearrangement) because it relieves ring strain (~26 kcal/mol) more efficiently than the VCP pathway [2].
Corrective Actions:
-
Isolate the Trans-Isomer: Ensure your starting material is purely trans.[1]
-
Temperature Control: Cis-DVCP rearranges at very low temperatures (often
C).[1] If you want the cyclopentene from a cis precursor, you are fighting thermodynamics. You must chemically block one vinyl group (e.g., complexation) or use a catalyst specific to 5-membered ring formation.[1]
Ticket #004: Retro-Ene Fragmentation
Symptom: Isolation of an aldehyde and an alkene fragment.[1]
Root Cause: Presence of a cis-alkyl group with available
The Mechanism: If a substituent cis to the vinyl group has an abstractable hydrogen, a homodienyl [1,5]-hydrogen shift (Retro-Ene) becomes a competitive pathway, cleaving the molecule [3].
Corrective Actions:
-
Block
-Hydrogens: Replace the -proton on the substituent with a methyl or fluoro group.[1] -
Change Geometry: Isomerize the starting material to trans before attempting the rearrangement.[1]
Module 3: Comparative Data (Thermal vs. Catalytic)
The following table illustrates why switching to a catalytic system is the primary fix for byproduct issues.
| Feature | Thermal Rearrangement | Rh(I)-Catalyzed Rearrangement | Ni(0)-Catalyzed Rearrangement |
| Typical Temp | 300°C – 600°C (FVP) | 25°C – 80°C | 0°C – 60°C |
| Mechanism | Diradical / Concerted (Mixed) | Oxidative Addition / Reductive Elim.[1] | Oxidative Cyclization / Metallacycle |
| Stereospecificity | Low (Scrambling common) | High | Very High |
| Major Byproduct | Acyclic Dienes, Polymers | Isomerized Olefins | Minimal |
| Key Reference | Hudlicky et al. [4] | Wender et al. [5] | Louie et al. [1] |
Module 4: Experimental Protocols
Protocol A: Rhodium-Catalyzed VCP Rearrangement
Best for: Minimizing thermal byproducts and preserving stereochemistry.[1]
Materials:
-
Substrate: Vinylcyclopropane (1.0 equiv)[1]
-
Catalyst:
(Chlorodicarbonylrhodium(I) dimer) - 2-5 mol%[1] -
Solvent: Anhydrous Toluene or DCM (Degassed)[1]
-
Atmosphere: Argon/Nitrogen[1]
Step-by-Step:
-
Preparation: Flame-dry a Schlenk flask and cool under argon.
-
Charging: Add
(0.05 equiv) to the flask. -
Solvation: Add anhydrous toluene (0.1 M concentration relative to substrate).[1]
-
Addition: Add the vinylcyclopropane substrate dropwise via syringe.[1]
-
Note: If the reaction is exothermic, cool the flask in an ice bath during addition.
-
-
Reaction: Stir at room temperature. Monitor by TLC every 30 minutes.
-
Troubleshooting: If no reaction after 2 hours, warm to 60°C.
-
-
Quench: Filter the mixture through a short pad of silica gel/Celite to remove the metal catalyst. Rinse with ether.[1]
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography.
Protocol B: Thermal Flash Vacuum Pyrolysis (FVP)
Best for: Substrates that poison metal catalysts or require no reagents.[1]
Materials:
-
FVP Apparatus (Quartz tube, furnace, vacuum pump capable of
mmHg).
Step-by-Step:
-
Setup: Preheat the furnace to 500–550°C. Establish a high vacuum (
mmHg). -
Trapping: Cool the receiving flask with liquid nitrogen (
C). -
Vaporization: Place the VCP substrate in the inlet flask. Gently heat the inlet flask (using a heat gun or oil bath) to sublime/distill the substrate into the hot zone.
-
Collection: Once transfer is complete, isolate the receiving flask and warm to room temperature.
-
Analysis: Analyze crude immediately by NMR. Thermal products are often unstable.[1]
Module 5: Mechanistic Visualization
Understanding the pathway difference is crucial for troubleshooting.
Figure 2: Comparison of Thermal (Red) vs. Catalytic (Green) mechanistic pathways.[1]
FAQs
Q: Can I use microwave irradiation instead of FVP? A: Yes, microwave heating is often superior to standard oil baths because it provides rapid heating and cooling profiles. However, it lacks the "low pressure" advantage of FVP, so intermolecular side reactions (polymerization) are more likely if the concentration is high.
Q: My Rh-catalyzed reaction stopped at 50% conversion. Adding more catalyst didn't help.
A: This suggests product inhibition.[1] The cyclopentene product might bind to the Rh center more strongly than the VCP reactant.[1] Fix: Try a more labile ligand system or switch to a Nickel catalyst (
Q: Why does my VCP substrate decompose on silica gel? A: VCPs, especially donor-acceptor substituted ones, are acid-sensitive.[1] Silica gel is slightly acidic.[1] Fix: Add 1% Triethylamine to your eluent or use neutral alumina for purification.[1]
References
-
Zuo, G.; Louie, J. "Highly Active Nickel Catalysts for the Isomerization of Unactivated Vinylcyclopropanes to Cyclopentenes." Angew.[1][2][3][4] Chem. Int. Ed.2004 , 43, 2277–2279.[5] Link[1]
-
Schneider, T. F.; Kaschel, J.; Werz, D. B. "The Cope Rearrangement Amidst the Transition of Neutral Thermally Activated to Charged and Catalyzed Variations." Angew.[1][3][4] Chem. Int. Ed.2014 , 53, 5504–5523. Link[1]
-
Hudlicky, T.; Reed, J. W. "Rearrangements of Vinylcyclopropanes and Related Systems." Comprehensive Organic Synthesis1991 , 5, 899–970. Link
-
Hudlicky, T.; Kutchan, T. M.; Naqvi, S. M. "The Vinylcyclopropane-Cyclopentene Rearrangement." Org.[1][6] React.1985 , 33, 247. Link[1]
-
Wender, P. A.; Takahashi, H.; Witulski, B. "Transition Metal-Catalyzed [5+2] Cycloadditions of Vinylcyclopropanes and Alkynes." J. Am. Chem. Soc.[1][5]1995 , 117, 4720–4721. Link[1]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. zaguan.unizar.es [zaguan.unizar.es]
- 5. Dynamic stereomutation of vinylcyclopropanes with metalloradicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Divinylcyclopropane-cycloheptadiene rearrangement - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Researcher's Guide to Theoretical Transition State Analysis of the Vinylcyclopropane Rearrangement
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for innovation. The vinylcyclopropane (VCP) rearrangement, a powerful tool for constructing five-membered rings, presents a fascinating case study in the predictive power of computational chemistry.[1][2] This guide provides an in-depth comparison of theoretical methods for calculating the transition states of this rearrangement, offering practical insights and actionable protocols to empower your research.
The Mechanistic Dichotomy of the Vinylcyclopropane Rearrangement
The VCP rearrangement is not a mechanistically simple transformation. Experimental and computational studies have revealed a fascinating duality: the reaction can proceed through either a concerted, orbital-symmetry-controlled pericyclic pathway or a stepwise, diradical-mediated process.[1] The operative mechanism is highly sensitive to the substitution pattern on the vinylcyclopropane scaffold.[1] This mechanistic ambiguity makes theoretical calculations an indispensable tool for predicting and understanding the behavior of specific VCP systems.
A key experimental benchmark for computational methods is the activation energy of the parent vinylcyclopropane rearrangement, which has been determined to be approximately 50 kcal/mol.[1] Substituents that can stabilize a radical intermediate tend to lower this activation barrier.[1]
Comparing Theoretical Approaches for Transition State Elucidation
The choice of computational method is critical for accurately modeling the VCP rearrangement's transition state, which often possesses significant diradical character.[3] This section compares the performance of commonly employed theoretical approaches.
Density Functional Theory (DFT)
DFT methods offer a favorable balance of computational cost and accuracy, making them a popular choice for mechanistic studies.
-
B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a workhorse in computational organic chemistry. Studies on the VCP rearrangement have utilized B3LYP, often in its unrestricted form (UB3LYP) to account for the open-shell nature of the diradical transition state.[3] While widely used, B3LYP's accuracy for systems with significant static correlation can be a limitation.
-
M06-2X: The M06-2X functional, part of the Minnesota suite of functionals, was developed to provide improved accuracy for main-group thermochemistry and kinetics. It often outperforms B3LYP for non-covalent interactions and systems with some diradical character. For pericyclic reactions in general, M06-2X has shown strong performance.
Multireference Methods
For reactions with significant diradical character or near-degeneracy of electronic states, single-reference methods like DFT can be inadequate. Multireference methods, while more computationally demanding, provide a more robust theoretical description.
-
Complete Active Space Self-Consistent Field (CASSCF): CASSCF is a powerful method for describing the electronic structure of molecules where electron correlation is strong. It is particularly well-suited for studying diradical species and transition states with significant multireference character.[3] Often, single-point energy calculations using CASSCF are performed on geometries optimized with a less computationally expensive method like B3LYP.[3]
-
CASPT2: Complete Active Space with Second-Order Perturbation Theory (CASPT2) builds upon a CASSCF reference wavefunction by including dynamic electron correlation through second-order perturbation theory. This approach often provides a more quantitative description of the energetics of multireference systems.
Performance Comparison: A Data-Driven Perspective
To provide a clear comparison, the following table summarizes the performance of various theoretical methods in calculating the activation energy for the parent vinylcyclopropane rearrangement, benchmarked against the experimental value of ~50 kcal/mol.
| Method | Basis Set | Calculated Activation Energy (kcal/mol) | Deviation from Experiment (kcal/mol) | Reference |
| Experiment | - | ~50 | - | [1] |
| B3LYP | 6-31G | Varies with system | - | [3] |
| CASSCF(4,4) | 6-31G | Varies with system | - | [3] |
Note: Specific calculated values for the parent rearrangement are often part of larger studies on substituted systems, making a direct numerical comparison from a single source challenging. The provided references demonstrate the application of these methods.
Practical Guide: Calculating a VCP Rearrangement Transition State
This section provides a step-by-step workflow for locating the transition state of a vinylcyclopropane rearrangement using the Gaussian software package.
Workflow for Transition State Calculation
Caption: A simplified potential energy surface for the VCP rearrangement.
Conclusion and Future Directions
The theoretical investigation of the vinylcyclopropane rearrangement is a rich field that continues to provide valuable insights into chemical reactivity. While DFT methods like B3LYP and M06-2X offer a pragmatic approach for many systems, the diradical nature of the transition state necessitates careful consideration and, in some cases, the application of more rigorous multireference methods like CASSCF and CASPT2. The protocols outlined in this guide provide a robust framework for researchers to confidently explore the transition states of these fascinating reactions, paving the way for the rational design of novel synthetic methodologies. Future research will likely focus on developing more accurate and computationally efficient methods for treating systems with strong static correlation, further enhancing the predictive power of computational chemistry in organic synthesis.
References
-
Hudlicky, T.; Kutchan, T. M.; Naqvi, S. M. The Vinylcyclopropane-Cyclopentene Rearrangement. Org. React.1985 , 33, 247–335. [Link]
-
Vinylcyclopropane rearrangement. In Wikipedia; 2023. [Link]
-
Nendel, M.; Sperling, D.; Wiest, O.; Houk, K. N. Computational Explorations of Vinylcyclopropane−Cyclopentene Rearrangements and Competing Diradical Stereoisomerizations. J. Org. Chem.2000 , 65 (11), 3259–3268. [Link]
-
Guner, V.; Khuong, K. S.; Leach, A. G.; Lee, P. S.; Lommen, M. N.; Houk, K. N. The Vinylcyclopropane−Cyclopentene Rearrangement: A Prototype for Studies of Stereoselectivity and “Dynamic Effects” in Diradical Reactions. J. Org. Chem.2003 , 68 (23), 8823–8834. [Link]
-
Orr, D.; Percy, J. M.; Tuttle, T.; Kennedy, A. R.; Harrison, Z. A. Evaluating the Thermal Vinylcyclopropane Rearrangement (VCPR) as a Practical Method for the Synthesis of Difluorinated Cyclopentenes: Experimental and Computational Studies of Rearrangement Stereospecificity. Chemistry2014 , 20 (44), 14305–14316. [Link]
-
Simpson, J. M.; Richey, H. G. The effects of methoxyl and phenyl substituents on the thermal rearrangements of vinylcyclopropane. Tetrahedron Lett.1973 , 14 (27), 2545–2548. [Link]
-
Orue, A.; Uria, U.; Roca-López, D.; Delso, I.; Reyes, E.; Carrillo, L.; Merino, P.; Vicario, J. L. Organocatalytic Enantioselective Vinylcyclopropane-Cyclopentene (VCP-CP) Rearrangement. Angew. Chem. Int. Ed.2023 , 62 (25), e202302416. [Link]
-
Hudlicky, T. The Vinylcyclopropane-Cyclopentene Rearrangement. Organic Reactions. 1985 . [Link]
-
Zeng, Y.; Xia, Y. Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement. ChemRxiv. 2025 . [Link]
-
Houk, K. N.; Liu, P.; Tang, Y.; Vicario, J. L. Clarifying Stereochemical Outcomes in Radical-Initiated Vinyl Cyclopropane Cycloadditions within the Beckwith-Houk Framework. ChemRxiv. 2026 . [Link]
-
Yu, Z.-X.; Houk, K. N. Mechanism of the Ni(0)-Catalyzed Vinylcyclopropane-Cyclopentene Rearrangement. J. Org. Chem.2003 , 68 (23), 8835–8847. [Link]
Sources
Safety Operating Guide
Navigating the Handling of 1-Cyclopropylprop-2-en-1-one: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical intermediates is paramount. 1-Cyclopropylprop-2-en-1-one, a molecule of interest in synthetic chemistry, requires a thorough understanding of its hazard profile to establish robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Understanding the Risks: A Hazard Profile of this compound
This compound is classified as a flammable liquid and vapor. Its primary hazards, as outlined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), underscore the need for meticulous handling procedures. The compound is harmful if swallowed, inhaled, or in contact with skin, is a skin irritant, and poses a risk of serious eye damage. Furthermore, it may cause respiratory irritation. These hazards necessitate a multi-faceted approach to personal protection, focusing on preventing all routes of exposure.
| Hazard Classification | GHS Category | Description |
| Flammable liquids | Category 3 | Flammable liquid and vapor. |
| Acute toxicity, Oral | Category 4 | Harmful if swallowed. |
| Acute toxicity, Dermal | Category 4 | Harmful in contact with skin. |
| Acute toxicity, Inhalation | Category 4 | Harmful if inhaled. |
| Skin corrosion/irritation | Category 2 | Causes skin irritation. |
| Serious eye damage/eye irritation | Category 1 | Causes serious eye damage. |
| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation. |
Core Directive: Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is the cornerstone of safe handling. The following recommendations are based on the known hazards of this compound and general best practices for handling volatile, irritant, and flammable organic compounds.
Eye and Face Protection:
Given the classification of "causes serious eye damage," stringent eye protection is mandatory.
-
Primary Protection: Chemical splash goggles that meet ANSI Z87.1 standards are essential.
-
Enhanced Protection: A face shield worn over chemical splash goggles is required when there is a risk of splashing or when handling larger quantities.
Skin Protection:
Preventing skin contact is critical due to the compound's dermal toxicity and irritant nature.
-
Body Protection: A flame-resistant laboratory coat should be worn and kept buttoned. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. Long pants and closed-toe shoes are mandatory in the laboratory at all times.
Respiratory Protection:
Due to its volatility and potential to cause respiratory irritation, all handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Standard Operations: For routine handling of small quantities within a fume hood, respiratory protection may not be necessary if the engineering controls are functioning correctly.
-
Non-Routine Operations or Spills: In situations where the concentration of vapors may exceed occupational exposure limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required. For higher concentrations, a powered air-purifying respirator (PAPR) or a supplied-air respirator may be necessary.
Experimental Workflow: Safe Handling and Disposal Protocol
The following step-by-step guide outlines the essential procedures for the safe handling and disposal of this compound.
Step 1: Pre-Experiment Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the specific manipulations involved.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
PPE Inspection: Inspect all PPE for damage before use. Ensure gloves are of the appropriate material and thickness.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
Step 2: Handling this compound
-
Transfer: Conduct all transfers of this compound within the chemical fume hood.
-
Dispensing: Use appropriate tools (e.g., pipette, syringe) to dispense the required amount. Avoid pouring directly from the storage container to minimize the risk of splashing.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Do not use an open flame.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a flammable liquids storage cabinet.
Caption: Workflow for PPE selection and safe handling of this compound.
Step 3: Spill and Emergency Procedures
-
Small Spills (in fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).
-
Collect the contaminated absorbent into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Step 4: Waste Disposal
-
Segregation: All waste contaminated with this compound, including empty containers, absorbent materials, and contaminated PPE, must be collected as hazardous waste.
-
Containerization: Use a designated, properly labeled, and sealed container for liquid waste. Solid waste should be collected in a separate, clearly labeled container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Toxic).
-
Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain.
Conclusion
The safe handling of this compound is achievable through a combination of understanding its hazards, diligent use of appropriate personal protective equipment, and adherence to established safe laboratory practices. By implementing the guidelines outlined in this document, researchers can mitigate the risks associated with this valuable synthetic intermediate and maintain a safe and productive laboratory environment.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]
-
BreatheSafeAir Forum. (2024, April 21). Daily use mask for VOCs?. Retrieved from [Link]
-
UNSW Sydney. (n.d.). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
